18-Norestrone methyl ether
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H22O2 |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
3-methoxy-6,7,8,9,11,12,13,14,15,16-decahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H22O2/c1-20-12-3-5-13-11(10-12)2-4-15-14(13)6-7-17-16(15)8-9-18(17)19/h3,5,10,14-17H,2,4,6-9H2,1H3 |
InChI Key |
GDDDQTOBTQTTJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3CCC4C(C3CC2)CCC4=O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 18 Norestrone Methyl Ether and Its Analogues
Total Synthesis Approaches
Total synthesis provides a versatile platform for constructing the 18-norsteroid framework from simple, acyclic precursors. This approach allows for the introduction of structural modifications that are not readily achievable through semi-synthesis.
Multi-Step Reaction Sequences and Key Intermediates
The total synthesis of 18-norestrone methyl ether is a complex undertaking that involves a series of carefully planned steps to construct the tetracyclic steroid nucleus. A common strategy involves the initial formation of a CD-ring fragment, followed by the sequential addition of the B and A rings.
One of the foundational methods in steroid synthesis is the Torgov synthesis , which has been adapted for the preparation of various steroid analogues. caltech.edu This convergent approach typically begins with the condensation of a vinyl carbinol with a cyclic diketone to form a key tricyclic intermediate. For the synthesis of this compound, a modified starting material lacking the precursor to the C18 methyl group would be employed.
A plausible synthetic sequence can be envisioned as follows:
Preparation of the CD-Ring Synthon: The synthesis would likely commence with the preparation of a hydrindane derivative, which constitutes the C and D rings of the steroid. This intermediate would be functionalized to allow for the subsequent annulation of the B ring.
Coupling and B-Ring Formation: The CD-ring synthon is then coupled with an appropriate A-ring precursor, often a methoxy-substituted aromatic compound. This is a critical step that establishes the core tetracyclic structure.
Final Cyclization and Functional Group Manipulation: The final ring closure to form the B-ring is typically achieved through an acid-catalyzed cyclization. Subsequent steps would involve adjustments to the oxidation state of various carbons to yield the final this compound.
Key intermediates in such a synthesis would include functionalized hydrindanes and seco-steroids (steroids with one ring opened). The specific nature of these intermediates is dictated by the chosen synthetic route.
| Key Intermediate Type | Description | Significance in Synthesis |
| Functionalized Hydrindane | A bicyclic system representing the C and D rings of the steroid. | Serves as the foundational building block for the tetracyclic structure. |
| Seco-steroid | A steroid derivative in which one of the rings has been opened. | Often a crucial intermediate prior to the final ring-closing cyclization. |
| Tricyclic Ketone | An intermediate containing the A, B, and C or B, C, and D rings. | Represents a significant milestone in the construction of the full steroid skeleton. |
Alkylation and Cyclization Reactions in Norsteroid Synthesis
Alkylation and cyclization are the cornerstones of building the complex, fused-ring system of norsteroids. In the context of this compound synthesis, these reactions are employed to form carbon-carbon bonds and construct the individual rings of the steroid nucleus.
Alkylation Reactions: These reactions are crucial for introducing side chains and building up the carbon framework. For instance, the coupling of the A-ring and CD-ring fragments often proceeds via an alkylation reaction. The choice of alkylating agent and reaction conditions is critical to ensure the desired regioselectivity and stereoselectivity.
Cyclization Reactions: Intramolecular cyclizations are employed to form the individual rings of the steroid. The Nazarov cyclization and Friedel-Crafts-type reactions are powerful tools for forming five- and six-membered rings, respectively. The stereochemical outcome of these cyclizations is often controlled by the existing stereocenters in the molecule, a concept known as asymmetric induction. The stereoselectivity of intramolecular SN′ cyclizations of alkyllithium reagents on methoxy (B1213986) alkenes has been investigated, demonstrating a high degree of control in forming cyclic products with specific stereochemistry. nih.gov
Reductive and Oxidative Steps in Steroid Backbone Construction
Reductive and oxidative reactions are essential for manipulating the functional groups and introducing the correct stereochemistry throughout the synthesis of the steroid backbone.
Reductive Steps: Catalytic hydrogenation and dissolving metal reductions are commonly used to reduce double bonds and carbonyl groups. For example, the reduction of a carbonyl group to a hydroxyl group can be achieved with high stereoselectivity using reagents like sodium borohydride (B1222165) or lithium aluminum hydride. The stereochemical outcome is often dictated by the steric environment around the functional group.
Oxidative Steps: Oxidizing agents such as chromium trioxide (Jones oxidation) or pyridinium (B92312) chlorochromate (PCC) are used to introduce carbonyl groups. google.com These reactions must be carefully controlled to avoid over-oxidation or unwanted side reactions. For instance, the oxidation of a secondary alcohol to a ketone is a key step in establishing the C17-keto functionality of this compound.
Semi-Synthetic Routes from Related Steroids
Semi-synthetic approaches leverage the readily available steroid skeletons of natural products, modifying them to produce the desired 18-norestrone derivatives. This can be a more efficient strategy than total synthesis, as the complex core structure is already in place.
Derivatization from Estrone (B1671321) Methyl Ether and Related Precursors
Estrone methyl ether is a logical starting point for the semi-synthesis of its 18-nor analogue. wikipedia.orgnih.gov The primary challenge in this approach is the selective removal of the C18 angular methyl group. While direct demethylation at this position is difficult, several strategies involving remote functionalization and subsequent degradation have been explored in steroid chemistry.
One potential, albeit challenging, pathway could involve:
Functionalization of the C18 Methyl Group: This is the most critical and difficult step. It might be achieved through microbiological hydroxylation or by using radical reactions to introduce a functional group (e.g., a hydroxyl or halogen) at the C18 position.
Oxidative Cleavage: Once functionalized, the C18 group can be cleaved through oxidative methods. For example, a C18-hydroxymethyl group could be oxidized to a carboxylic acid and then decarboxylated.
Removal of the Functional Group: The resulting functional group at C13 would then need to be removed to afford the 18-nor steroid.
This approach is synthetically demanding due to the unreactive nature of the angular methyl group.
Modifications of Existing Steroid Skeletons to Yield 18-Norestrone Derivatives
An alternative semi-synthetic strategy involves the modification of other readily available steroids. For example, steroids with a functionalized C18 methyl group could serve as precursors. The synthesis of 18-hydroxyprogesterone (B1206266) has been reported, which could potentially be a starting material for conversion to an 18-norestrone derivative. nih.gov
Stereoselective and Regioselective Synthesis
Achieving specific stereoisomers and controlling the position of functional groups are paramount in the synthesis of pharmacologically active steroids.
The biological activity of steroids is critically dependent on their stereochemistry. Consequently, controlling chirality and preventing the formation of undesired isomers is a central challenge in norsteroid synthesis. mdpi.com Modern synthetic methods have increasingly focused on enantiospecific and stereoselective approaches to construct the complex polycyclic core of these molecules.
A key strategy involves the use of transition metal catalysis, particularly with chiral ligands, to direct the stereochemical outcome of reactions. For instance, palladium-catalyzed asymmetric intramolecular dearomatizative cyclization has been effectively used to create chiral phenanthrenone (B8515091) structures, which are key components of the steroidal framework. nih.govumich.edu In these reactions, the choice of a specific chiral ligand, such as a P-chiral ligand, can determine the facial selectivity of the cyclization, leading to the desired product with high enantiomeric excess (ee). nih.govumich.edu
Another powerful approach is the use of metallacycle-mediated annulative cross-coupling reactions. This strategy allows for the convergent and enantiospecific synthesis of the steroid's C/D ring system from a chiral enyne precursor. nih.govnih.gov This method preserves the chirality of the starting material, translating it to the final product and thus avoiding the formation of a mix of enantiomers. The selective formation of specific isomers, such as a β-isomer, can be governed by the stability of reaction intermediates, like the preference for a cis-hydrindane (B1200222) conformer in certain radical cyclizations. nih.gov These advanced methodologies provide chemists with the tools to assemble complex steroidal structures with a high degree of stereochemical precision.
| Method | Catalyst/Reagent | Key Feature | Outcome |
| Asymmetric Dearomatizative Cyclization | Chiral Palladium Catalyst | Use of novel P-chiral ligands to control nucleophilic attack. | High yield (94%) and enantioselectivity (92% ee) of the desired chiral product. nih.govumich.edu |
| Metallacycle-Mediated Cross-Coupling | Metallacycle Catalyst | Annulative cross-coupling of an alkyne and a chiral enyne. | Enantiospecific construction of the C/D ring system. nih.govnih.gov |
| Enantioselective Intramolecular Heck Reaction | Pd(0)-S-tBuPHOX complex | Chiral ligand determines facial selectivity during cyclization. | High enantioselectivity (>99% ee) for the coupled product. nih.gov |
One notable example is the acid-promoted vinylcyclopropane (B126155) rearrangement cascade. nih.gov This sequence facilitates the formation of the steroidal B-ring in a controlled manner. By carefully designing the substrate and choosing the appropriate acid promoter, chemists can initiate a cascade of electronic rearrangements that lead to the desired cyclic structure.
Similarly, the interrupted Nazarov cyclization is a powerful tool for regioselectively forming five-membered rings. mdpi.comnih.gov In the synthesis of D-annulated pentacyclic steroids, acid-catalyzed cyclization of specific precursors readily undergoes a regioselective interrupted Nazarov reaction, where the cationic intermediate is trapped by a chloride ion. mdpi.comnih.gov This method not only controls the position of the new ring but also results in the formation of a single diastereomer, demonstrating a high level of mechanistic control over the annulation process. mdpi.comnih.gov Such strategies, which combine several transformations into one seamless process, are crucial for the efficient and controlled synthesis of complex steroid analogues.
Innovative Synthetic Methodologies
The field of steroid synthesis is continually evolving with the introduction of new reagents, catalysts, and energy sources to drive reactions, enabling the creation of novel structures and the improvement of existing synthetic routes.
Recent advances in catalysis have significantly impacted steroid synthesis, providing new pathways to natural and unnatural variants. umich.edu Transition metal catalysis, in particular, has been instrumental in developing efficient and selective transformations.
Metallacycle-mediated annulative cross-coupling represents a modern strategy for building the core steroid rings. nih.govnih.gov This method provides a convergent pathway that is both flexible and enantiospecific. Another significant development is the use of palladium catalysts for asymmetric reactions. For example, palladium-catalyzed intramolecular dearomatizative cyclization, employing novel P-chiral ligands, has enabled the synthesis of key steroidal precursors with excellent yield and enantioselectivity. nih.govumich.edu Furthermore, cadmium carbonate has been identified as a new and effective catalyst for improving the Koenigs-Knorr synthesis of aryl glucuronides, a reaction often used in modifying steroid structures. exlibrisgroup.com These catalytic systems allow for reactions to proceed under milder conditions and with greater control than traditional methods.
| Catalytic System | Reaction Type | Application in Steroid Synthesis | Reference |
| Palladium with P-chiral ligand | Asymmetric Dearomatizative Cyclization | Construction of chiral phenanthrenone cores. | nih.govumich.edu |
| Metallacycle-mediated system | Annulative Cross-Coupling | Convergent and enantiospecific synthesis of the C/D ring system. | nih.govnih.gov |
| Pd(0)-S-tBuPHOX | Intramolecular Heck Reaction | Stereodefining cyclization to form polycyclic systems. | nih.gov |
| Cadmium Carbonate | Koenigs-Knorr Reaction | Synthesis of steroid aryl glucuronides. | exlibrisgroup.com |
Photochemistry offers a unique set of transformations for modifying the steroid skeleton, often leading to complex structures that are difficult to access through conventional thermal reactions. nih.govuniupo.it The use of light to induce chemical reactions can activate specific parts of a molecule, enabling selective substitutions, eliminations, and rearrangements with high chemical yields. iupac.org
The photoreactivity of the cyclohexenone system found in many steroids has been a subject of extensive study. nih.govuniupo.it Irradiation of these compounds can induce rearrangements that remodel the classic 6/6/6/5 ring system of steroids. nih.govuniupo.it The outcome of these reactions can often be tuned by the choice of solvent, providing an additional layer of control. uniupo.it For example, the photochemistry of Δ¹-3-keto-steroids is noted to be less complex in terms of the number of products compared to other keto-steroids, offering an efficient method for structural modification. nih.govuniupo.it
A historic and significant example of steroid photochemistry is the Barton nitrite (B80452) ester photolysis, which was one of the first examples of activating a non-activated C-H bond. nih.govuniupo.it This reaction allows for the functionalization of angular methyl groups, a challenging transformation that opened new avenues for steroid synthesis. iupac.org These photochemical methods represent a powerful strategy for converting readily available steroids into rare or novel analogues. nih.govresearchgate.net
Spectroscopic and Advanced Analytical Characterization Methodologies in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of steroid molecules like 18-Norestrone methyl ether. Both proton (¹H) and carbon-13 (¹³C) NMR provide atom-level connectivity and chemical environment information.
Expected ¹H NMR Spectral Features: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the A-ring, the methoxy (B1213986) group protons, and the complex aliphatic protons of the B, C, and D rings. The methoxy group would appear as a sharp singlet, typically downfield due to the deshielding effect of the oxygen atom.
Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum would display signals for each of the 18 carbon atoms in the molecule. The absence of the C-18 methyl group, which is characteristic of the parent estrone (B1671321) structure, would be a key identifying feature. The carbon of the methoxy group would have a characteristic chemical shift, and the aromatic carbons would appear in the downfield region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on estrone methyl ether isomers)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | 2.90-3.00 (m) | 120-130 |
| 2 | 6.60-6.70 (d) | 110-120 |
| 3 | - | 155-160 |
| 4 | 6.70-6.80 (dd) | 110-120 |
| 5 | - | 135-140 |
| 6 | 2.20-2.40 (m) | 25-35 |
| 7 | 1.90-2.10 (m) | 25-35 |
| 8 | 1.40-1.60 (m) | 40-50 |
| 9 | 2.50-2.70 (m) | 40-50 |
| 10 | - | 130-135 |
| 11 | 1.90-2.10 (m) | 20-30 |
| 12 | 1.40-1.60 (m) | 35-45 |
| 13 | - | 45-55 |
| 14 | 1.00-1.20 (m) | 45-55 |
| 15 | 1.60-1.80 (m) | 20-30 |
| 16 | 2.00-2.20 (m) | 30-40 |
| 17 | - | 215-225 (C=O) |
| OCH₃ | 3.70-3.80 (s) | 55-60 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, and 'm' denotes multiplet.
Mass Spectrometry (MS) Applications in Characterization and Purity Assessment
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification and the assessment of its purity.
Expected Fragmentation Pattern: Common fragmentation pathways for steroid ethers involve cleavage of the ether bond and characteristic fragmentation of the steroid rings. libretexts.orgmiamioh.edu The fragmentation of this compound would likely involve the loss of the methoxy group and subsequent cleavages of the steroid backbone.
Interactive Data Table: Predicted Key Mass-to-Charge Ratios (m/z) for this compound
| m/z Value | Predicted Fragment |
| [M]+ | Molecular Ion |
| [M-15]+ | Loss of a methyl radical |
| [M-31]+ | Loss of a methoxy radical |
| [M-45]+ | Loss of a methoxycarbonyl radical |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Purity
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in this compound and to assess its purity.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its key functional groups. vscht.czpressbooks.pub The presence of the aromatic ring, the ether linkage, and the ketone group would each give rise to distinct peaks. masterorganicchemistry.com
Interactive Data Table: Expected IR Absorption Frequencies for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3000-3100 | Stretch |
| Aliphatic C-H | 2850-3000 | Stretch |
| C=O (Ketone) | 1700-1725 | Stretch |
| C=C (Aromatic) | 1500-1600 | Stretch |
| C-O (Ether) | 1050-1250 | Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is primarily determined by the chromophore of the methoxy-substituted aromatic A-ring. msu.edu The conjugation in this part of the molecule will result in characteristic absorption maxima (λmax).
Expected UV-Vis Absorption: The compound would be expected to exhibit strong UV absorption in the region characteristic of aromatic ethers. The λmax can be used for quantitative analysis and to assess purity.
Chromatographic Techniques for Separation and Analysis
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the determination of its purity.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of steroids. A reversed-phase HPLC method would be suitable for this compound, likely employing a C18 column. The mobile phase would typically consist of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. researchgate.net The retention time would be a key parameter for identification and quantification.
Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is a high-resolution technique for the analysis of volatile compounds. For the analysis of steroids like this compound, derivatization may sometimes be employed to increase volatility and improve chromatographic performance. nih.gov However, as a methyl ether, the compound may be sufficiently volatile for direct GC analysis.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions and for the preliminary assessment of purity. For this compound, a silica (B1680970) gel plate would be used as the stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) would serve as the mobile phase. The retardation factor (Rf) value would be characteristic of the compound in a given solvent system.
Interactive Data Table: Overview of Chromatographic Techniques for this compound Analysis
| Technique | Stationary Phase | Typical Mobile Phase | Key Parameter |
| HPLC | C18 | Acetonitrile/Water | Retention Time |
| GC | Capillary column (e.g., DB-5) | Inert gas (e.g., Helium) | Retention Time |
| TLC | Silica Gel | Hexane/Ethyl Acetate | Rf Value |
Theoretical and Mechanistic Investigations of 18 Norestrone Methyl Ether and Analogues
Computational Chemistry and Density Functional Theory (DFT) Studies
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the structural and electronic properties of steroid hormones. By applying these methods to analogues like estrone (B1671321), researchers can predict geometries, conformational energies, and spectroscopic properties with a high degree of accuracy. westminster.ac.uknih.gov
Table 1: Example of Calculated Conformational Energies for Estrone Analogues (Note: This table is illustrative and based on general findings for steroid hormones, as specific data for 18-Norestrone methyl ether is not available in the cited literature.)
| Conformer | Method | Relative Free Energy (kJ mol⁻¹) | Boltzmann Abundance (%) |
| A | B3LYP-D3BJ/def2-TZVPD | 0.00 | 75 |
| B | B3LYP-D3BJ/def2-TZVPD | 5.20 | 15 |
| C | B3LYP-D3BJ/def2-TZVPD | 8.50 | 10 |
This interactive table is based on computational studies of steroid conformers, illustrating how different spatial arrangements have varying energy levels and population distributions at equilibrium.
DFT calculations are instrumental in mapping out the intricate details of chemical reactions, including the identification of transition states. nih.gov For steroid molecules, this can involve studying metabolic pathways or synthetic transformations. For instance, in the context of steroid metabolism, DFT can be used to model enzymatic reactions, elucidating how these complex molecules are transformed in biological systems.
While a specific reaction mechanism for this compound has not been detailed in the available literature, studies on the degradation of natural estrogen hormones by chemical oxidizers offer a relevant model. These investigations use DFT to pinpoint the most vulnerable sites on the molecule for attack and to map the subsequent degradation pathways. The aromatic A-ring of estrone analogues is often a primary site of reaction.
By calculating the energies of reactants, intermediates, transition states, and products, DFT can construct a detailed energetic landscape of a reaction pathway. nih.gov This landscape provides critical insights into the feasibility and kinetics of a given reaction. For complex, multi-step reactions, such as those often encountered in steroid synthesis, understanding the energetic profile is crucial for optimizing reaction conditions.
In the synthesis of complex molecules like steroids, computational studies can help to rationalize the stereoselectivity of certain reactions by comparing the activation energies of different pathways leading to various stereoisomers. nih.gov For example, in the formation of a new ring during a steroid synthesis, DFT can be used to determine why one stereochemical outcome is favored over another by demonstrating that the transition state leading to the major product is lower in energy. nih.gov
Quantum-Chemical Investigations of Molecular Interactions
Quantum-chemical methods are essential for understanding the non-covalent interactions that govern how steroid hormones bind to their receptors. These calculations can quantify the binding affinities of hormones and their analogues, providing a molecular basis for their biological activity. The electronic structure of a steroid, particularly the distribution of frontier molecular orbitals (HOMO and LUMO), is a key determinant of its reactivity and interaction with other molecules.
For instance, in a study of norethisterone (a 19-nor steroid), ab initio quantum mechanics theory was used to analyze its electronic structure. The analysis revealed that the location of the HOMO and LUMO orbitals is highly dependent on the structure of the A-ring. Such insights are crucial for explaining the interaction of these steroids with various hormone receptors.
Photoreaction Mechanisms and Excited State Dynamics
The interaction of steroid molecules with light can induce a variety of chemical transformations. Studies on estrone methyl ether have provided valuable information on the photoreaction mechanisms of this class of compounds. Direct irradiation of estrone methyl ether has been shown to result in the epimerization of the methyl group at the C-13 position, yielding lumiestrone methyl ether.
This photoepimerization proceeds through a Norrish Type I mechanism, which involves the formation of a biradical intermediate. Further investigations, including quenching and sensitization experiments, have confirmed that this photoreaction occurs from the triplet excited state (T1) of the molecule. In contrast, other photochemical reactions of related estrone derivatives, such as the photo-Fries rearrangement of estrone aryl sulfonates, have been shown to proceed from the singlet excited state (S1).
Table 2: Photochemical Reactions of Estrone Analogues
| Compound | Irradiation Wavelength (λexc) | Reaction Type | Key Intermediate/State | Product |
| Estrone Methyl Ether | UV-B (280–320 nm) | Photoepimerization | Triplet Excited State (T1) | Lumiestrone Methyl Ether |
| Estrone Aryl Sulfonates | 254 nm | Photo-Fries Rearrangement | Singlet Excited State (S1) | Fries Photoproducts |
This interactive table summarizes the different photochemical behaviors of estrone analogues, highlighting how the nature of the excited state can dictate the reaction pathway.
Derivatization and Analogue Synthesis for Academic Inquiry
Synthesis of Aza-Analogues and Heterocyclic Derivatives
The incorporation of nitrogen and other heteroatoms into the steroid nucleus, as well as the annulation of heterocyclic rings, can significantly alter the biological and physicochemical properties of the parent compound. These modifications are explored to generate novel compounds for research purposes.
A notable example is the synthesis of aza-analogues. For instance, the preparation of 8-aza-D-homo-18-norestrone methyl ether has been reported. This synthesis involves the alkylation of the potassium salt of 1,4-dihydro-2,6-dimethoxybenzene with 1-(2-chloroethyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. The resulting intermediate undergoes acid hydrolysis followed by reduction with lithium aluminium hydride to yield two isomers of the target 8-aza-D-homo-18-norestrone methyl ether nih.govnih.gov.
The versatile 17-keto group of 18-norestrone methyl ether is a common site for the construction of fused heterocyclic rings. General methodologies for the synthesis of steroidal pyrazoles, isoxazoles, and thiazoles can be adapted to this scaffold.
Pyrazoles: The reaction of the corresponding α,β-unsaturated ketone derivative of this compound with hydrazine acetate in acetic acid can lead to the formation of fused pyrazoline derivatives wikipedia.org.
Isoxazoles: Isoxazole derivatives can be synthesized through the reaction of a 3-(dimethylamino)-1-arylprop-2-en-1-one intermediate with hydroxylamine hydrochloride in an aqueous medium nih.govmdpi.com. This approach offers a more environmentally benign route. Another method involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes nih.govresearchgate.net.
Thiazoles: Steroidal thiazole derivatives can be prepared via the Hantzsch thiazole synthesis, which typically involves the reaction of an α-haloketone with a thiourea or thioamide nih.govacs.orgnih.govneliti.com.
These synthetic strategies allow for the introduction of diverse heterocyclic systems onto the this compound framework, providing a range of compounds for further investigation.
Table 1: Synthesis of Aza-Analogues and Heterocyclic Derivatives of this compound
| Derivative Type | General Synthetic Approach | Key Reagents | Reference |
|---|---|---|---|
| Aza-D-homo-steroid | Alkylation, hydrolysis, reduction | 1-(2-chloroethyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline HCl, LiAlH4 | nih.govnih.gov |
| Pyrazole-fused | Cycloaddition | Hydrazine acetate | wikipedia.org |
| Isoxazole-fused | Cyclocondensation | Hydroxylamine hydrochloride | nih.govmdpi.com |
| Thiazole-fused | Hantzsch synthesis | α-haloketone intermediate, thiourea | nih.govacs.orgnih.govneliti.com |
Introduction of Functional Groups for Modulated Research Activity
The introduction of new functional groups onto the this compound scaffold is a key strategy for systematically probing molecular interactions and modulating research activity. The C-17 position is a primary target for such modifications due to the reactivity of the ketone.
Alkylation and alkynylation at the C-17 position are common transformations. The Grignard reaction, for instance, allows for the introduction of a wide variety of alkyl and aryl groups. The reaction of this compound with an organomagnesium halide (R-MgX) followed by an acidic workup yields the corresponding 17α-substituted-17β-hydroxy derivative organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org.
The introduction of an ethynyl group at C-17 is of particular interest as it is a key structural feature in many biologically active steroids. This is typically achieved by reacting the 17-keto steroid with an acetylide salt, such as potassium acetylide, in a suitable solvent google.comacs.org. The synthesis of 17-epi-ethynylestradiol derivatives has been achieved through the ethynylation of estrone (B1671321) 3-methyl ether under equilibrating conditions, suggesting that similar strategies could be applied to this compound nih.gov.
Modifications to the A-ring can also be accomplished. For example, the synthesis of 3-substituted estrone derivatives has been achieved through a microwave-assisted synthesis of diaryl ethers, indicating that the 3-methoxy group of this compound could potentially be replaced with other functionalities mdpi.com.
Table 2: Introduction of Functional Groups to this compound
| Position of Functionalization | Functional Group Introduced | Synthetic Method | Key Reagents | Reference |
|---|---|---|---|---|
| C-17 | Alkyl/Aryl | Grignard Reaction | R-MgX | organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org |
| C-17 | Ethynyl | Alkynylation | Potassium acetylide | google.comacs.org |
| C-3 | Substituted phenoxy | Diaryl ether synthesis | Substituted fluorobenzene, K2CO3 | mdpi.com |
Preparation of Labeled Compounds for Mechanistic Studies
Isotopically labeled compounds are indispensable tools for mechanistic studies, allowing for the tracing of metabolic pathways and the quantification of receptor binding. While specific examples for this compound are not extensively documented, general methods for labeling steroids can be readily adapted.
Deuterium and tritium labeling are common for studies involving mass spectrometry and radioligand binding assays. Deuterium can be introduced at various positions on the steroid nucleus through methods such as acid- or base-catalyzed exchange reactions, or by using deuterated reducing agents in synthetic schemes nih.govsigmaaldrich.commedchemexpress.comtargetmol.comclearsynth.com. For example, regioselective deuterium labeling of estrone has been achieved using deuterated trifluoroacetic acid google.com. Tritium labeling often involves catalytic exchange with tritium gas or the reduction of a suitable precursor with a tritiated reagent nih.govyoutube.comdovepress.com.
For imaging studies such as Positron Emission Tomography (PET), labeling with a positron-emitting isotope like fluorine-18 is required. The synthesis of 18F-labeled estrogens is an active area of research. A common strategy involves the nucleophilic substitution of a suitable leaving group, such as a triflate or a tosylate, with [18F]fluoride nih.govnih.govacs.org. The precursor for labeling would need to be synthesized from this compound, for instance, by introducing a hydroxyl group at a suitable position, which is then converted to a good leaving group.
Table 3: Strategies for Isotopic Labeling of this compound
| Isotope | Labeling Strategy | Potential Precursor/Reagent | Application | Reference |
|---|---|---|---|---|
| Deuterium (²H) | Acid/base catalyzed exchange | D₂O, deuterated acids | Mass spectrometry, metabolic studies | nih.govsigmaaldrich.commedchemexpress.comtargetmol.comclearsynth.comgoogle.com |
| Tritium (³H) | Catalytic exchange | ³H₂ gas | Radioligand binding assays | nih.govyoutube.comdovepress.com |
| Fluorine-18 (¹⁸F) | Nucleophilic substitution | Tosylate or triflate precursor, [¹⁸F]fluoride | PET imaging | nih.govnih.govacs.org |
Structure-Directed Synthesis of Novel Steroid Scaffolds
The carbon skeleton of this compound can be rearranged to generate novel steroid scaffolds. These transformations often involve ring expansion or contraction and can lead to compounds with unique three-dimensional shapes and potentially new biological activities.
The Beckmann and Schmidt rearrangements are powerful tools for the synthesis of D-homo-aza-steroids. The Beckmann rearrangement proceeds via an oxime intermediate. The 17-oxime of this compound, upon treatment with an acid catalyst such as polyphosphoric acid or thionyl chloride, would be expected to rearrange to a D-homo lactam wikipedia.orgmasterorganicchemistry.com. The regioselectivity of the rearrangement is determined by the stereochemistry of the oxime, with the group anti to the hydroxyl group migrating.
The Schmidt reaction offers a more direct route to the D-homo lactam from the 17-ketone. Treatment of this compound with hydrazoic acid (HN₃) in the presence of a strong acid catalyst would induce a rearrangement to the corresponding D-homo-17a-aza-steroid wikipedia.orgyoutube.comyoutube.comorganic-chemistry.org.
Rearrangements involving other parts of the steroid nucleus are also conceivable. For example, the Wagner-Meerwein rearrangement of a 12β-hydroxy corticoid to a C-nor-D-homo steroid has been reported, suggesting that with appropriate functionalization, similar skeletal reorganizations could be explored starting from the 18-norestrone framework nih.gov.
Table 4: Synthesis of Novel Steroid Scaffolds from this compound
| Novel Scaffold | Synthetic Reaction | Key Intermediate/Reagent | Expected Product | Reference |
|---|---|---|---|---|
| D-homo-17a-aza-steroid | Beckmann Rearrangement | 17-oxime | Lactam | wikipedia.orgmasterorganicchemistry.com |
| D-homo-17a-aza-steroid | Schmidt Reaction | 17-ketone | Lactam | wikipedia.orgyoutube.comyoutube.comorganic-chemistry.org |
| C-nor-D-homo steroid | Wagner-Meerwein type rearrangement | Appropriately functionalized intermediate | Rearranged steroid core | nih.gov |
Metabolic and Bioconversion Pathways in Research Models
In Vitro Metabolism Studies in Cellular Systems
In vitro studies using cellular systems are instrumental in elucidating the primary metabolic routes and identifying the key enzymes responsible for the biotransformation of xenobiotics, including synthetic steroids like 18-norestrone methyl ether.
Identification of Key Metabolic Enzymes and Pathways (e.g., 5α-reductase, aldo-keto reductases)
While direct in vitro metabolic data for this compound is limited, the metabolism of structurally related compounds provides a strong indication of the enzymatic pathways likely involved. A primary and crucial metabolic step for 3-methoxy-substituted steroids is O-demethylation. This reaction is often catalyzed by cytochrome P450 (CYP) enzymes. For instance, various human CYP isoforms have been shown to preferentially catalyze the O-demethylation of methoxyflavones nih.gov.
Following the initial demethylation to the corresponding steroid with a free 3-hydroxyl group (18-norestrone), further metabolism is anticipated to be carried out by reductive enzymes. The aldo-keto reductase (AKR) superfamily, particularly isoforms with 3-ketosteroid reductase activity, are key players in steroid metabolism nih.govfrontiersin.org. These enzymes catalyze the reduction of the 3-keto group. Specifically, AKR1C1, AKR1C2, and AKR1C3 are known to catalyze the 3-ketosteroid reduction of progestins frontiersin.org.
Furthermore, the Δ4-3-keto structure, which would be present after demethylation, is a substrate for 5α-reductase. This enzyme is a critical rate-limiting step in the metabolism of many steroids, including norethisterone, a compound structurally similar to 18-norestrone nih.govnih.gov. The action of 5α-reductase would lead to the formation of 5α-reduced metabolites.
Analysis of Metabolite Formation and Transformation
Based on the enzymatic pathways identified for similar steroids, the in vitro transformation of this compound is expected to proceed through a series of sequential reactions. The initial and most significant transformation is likely the O-demethylation of the 3-methoxy group to yield 18-norestrone.
Subsequent to this, the newly formed keto group at the C3 position and the existing keto group at the C17 position become targets for reductive enzymes. Aldo-keto reductases would likely reduce these keto groups to hydroxyl groups, leading to the formation of various diol metabolites. The stereochemistry of these reductions can be specific to the particular AKR isoform involved.
Moreover, the action of 5α-reductase on the Δ4-double bond would produce 5α-dihydro metabolites. These can then be further metabolized by 3-hydroxysteroid dehydrogenases (which can be part of the AKR superfamily) to form tetrahydro-metabolites. Studies on norethisterone have demonstrated the formation of 3α-OH,5α-H-norethisterone as a major metabolite in target tissues nih.gov.
In Vivo Metabolic Profiling in Animal Models
Animal models provide a more complex physiological system to study the metabolism and disposition of compounds, including absorption, distribution, metabolism, and excretion (ADME).
Characterization of Urinary and Tissue Metabolites
Following the initial demethylation, the resulting 18-norestrone would likely undergo further reduction of its keto groups and saturation of the A-ring, as seen with other 19-norsteroids. The urinary metabolite profile would therefore be expected to contain a variety of reduced and hydroxylated metabolites, likely excreted as glucuronide and sulfate conjugates. For instance, the main urinary metabolite of 19-nortestosterone is 19-norandrosterone nih.gov. Similarly, studies on 17α-methyl-19-nortestosterone have identified several metabolites in urine nih.gov.
Tissue distribution studies on related compounds, such as methylprednisolone, have shown that metabolites can be distributed across various tissues, including the liver, kidney, and lung, where metabolic enzymes are abundant researchgate.netnih.gov.
Influence of Structural Modifications on Metabolic Fate
The presence of the 18-methyl group (an ethyl group at the C13 position) in this compound is a key structural feature that influences its metabolic fate. This modification distinguishes it from the more common 19-norsteroids. While the specific impact of the 18-methyl group on the rate and pathway of metabolism for this particular compound has not been extensively studied, structural modifications in steroids are known to significantly alter their interaction with metabolic enzymes.
Mechanistic Studies of Biotransformation
The biotransformation of this compound involves a cascade of enzymatic reactions. The primary mechanism is anticipated to be an O-demethylation reaction, a common metabolic pathway for compounds containing methoxy (B1213986) groups. This reaction is typically catalyzed by cytochrome P450 enzymes and involves the oxidative removal of the methyl group, resulting in a hydroxyl group and formaldehyde.
Following demethylation, the biotransformation proceeds through reductive pathways. The reduction of the 3-keto and 17-keto groups is catalyzed by ketosteroid reductases, many of which belong to the aldo-keto reductase (AKR) superfamily. These enzymes utilize NADPH as a cofactor to transfer a hydride ion to the carbonyl carbon, resulting in the formation of a hydroxyl group.
The reduction of the α,β-unsaturated ketone system in the A-ring is catalyzed by 5α-reductase, also using NADPH as a cofactor. This enzyme introduces a hydride to the C5 position from the α-face, leading to the formation of the 5α-dihydro derivative. The subsequent reduction of the 3-keto group by 3-hydroxysteroid dehydrogenases results in the formation of tetrahydro metabolites. These metabolic steps increase the polarity of the steroid molecule, facilitating its conjugation with glucuronic acid or sulfate and subsequent excretion from the body.
Role of Cytochrome P450 Enzymes in Steroid Hydroxylation
The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the phase I metabolism of a vast array of xenobiotics, including synthetic steroids like this compound. These heme-containing monooxygenases are primarily responsible for catalyzing oxidative reactions, most notably hydroxylation, which introduces or exposes functional groups on the steroid nucleus. This initial step increases the water solubility of the compound and provides sites for subsequent phase II conjugation reactions.
While direct studies on the specific CYP isozymes involved in the hydroxylation of this compound are not extensively detailed in the available scientific literature, the metabolism of structurally similar compounds, such as norethisterone, provides a predictive framework. For norethisterone, CYP3A4 is a key enzyme in its oxidative metabolism. It is therefore plausible that CYP3A4, and potentially other isoforms like those in the CYP2C family, are involved in the hydroxylation of this compound.
The hydroxylation of the steroid core can occur at various positions, leading to a number of hydroxylated metabolites. The specific regioselectivity of the hydroxylation reaction is dependent on the substrate's structure and its orientation within the active site of the particular CYP isozyme.
Table 1: Potential Cytochrome P450 Mediated Hydroxylation of Steroids
| Enzyme Family | General Substrate Class | Common Hydroxylation Positions |
| CYP3A4 | Steroids, various drugs | 6β, 2β, 16α |
| CYP2C9 | Steroids, NSAIDs | Aromatic and aliphatic hydroxylation |
| CYP2C19 | Steroids, proton pump inhibitors | Aromatic and aliphatic hydroxylation |
| CYP1A2 | Aromatic compounds | Aromatic hydroxylation |
Conjugation Pathways (e.g., sulfation, glucuronidation) of Steroid Metabolites
Following phase I hydroxylation, the resulting metabolites of this compound are anticipated to undergo phase II conjugation reactions. These processes involve the attachment of endogenous polar molecules to the newly formed hydroxyl groups, which further increases their water solubility and facilitates their excretion from the body, primarily via the urine and bile. The two main conjugation pathways for steroid metabolites are sulfation and glucuronidation.
Sulfation: This reaction is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the steroid metabolite. The resulting sulfate conjugates are highly water-soluble and are readily eliminated. Different SULT isoforms exhibit varying substrate specificities for different steroid structures.
Glucuronidation: This pathway is mediated by UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid from the cofactor uridine diphosphate glucuronic acid (UDPGA) to the hydroxylated steroid metabolite. This forms a glucuronide conjugate, which is also highly polar and readily excretable. The UGT1A and UGT2B families are the primary enzymes responsible for the glucuronidation of steroids.
Table 2: Major Conjugation Pathways for Steroid Metabolites
| Conjugation Pathway | Enzyme Family | Endogenous Substrate | Resulting Conjugate |
| Sulfation | Sulfotransferases (SULTs) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Sulfate conjugate |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Uridine diphosphate glucuronic acid (UDPGA) | Glucuronide conjugate |
Structure Activity Relationship Sar Studies in Steroid Science
Investigation of Steroid Receptor Binding Affinities (e.g., Progesterone (B1679170) Receptor, Androgen Receptor, Estrogen Receptor)
The affinity with which a steroid binds to its receptor is a primary determinant of its potency. For norsteroids, which are derivatives of 19-nortestosterone, modifications to the steroid backbone can dramatically alter their binding profiles for the Progesterone Receptor (PR), Androgen Receptor (AR), and Estrogen Receptor (ER).
Modifications to the steroid's A-ring and the addition or removal of methyl groups are classic strategies for modulating receptor affinity and selectivity. The introduction of a methyl group at the C-18 position, for instance, has been shown to enhance the binding affinity for the progesterone receptor. nih.gov This modification, which transforms norethisterone into 18-methyl-norethisterone (levonorgestrel), leads to a significant increase in progestational activity. nih.gov Concurrently, this C-18 methylation also enhances the affinity for the androgen receptor. nih.gov
Conversely, modifications to the A-ring, such as 5α-reduction, can have different consequences. For norethisterone (NET), the 5α-reduced metabolite exhibits a seven-fold lower relative binding affinity for the progesterone receptor compared to the parent compound. nih.gov However, this same modification results in a 1.5-fold higher binding affinity for the androgen receptor, demonstrating how a single structural change can differentially impact interactions with various steroid receptors. nih.gov Another modification, the introduction of a 7α-methyl group to NET, was found to reduce progestagenic activity while increasing androgenicity and estrogenicity. nih.govresearchgate.net
The following table summarizes the relative binding affinities (RBA) of norethisterone and its derivatives for the Progesterone and Androgen receptors.
| Compound | Modification | Progesterone Receptor RBA (%) | Androgen Receptor RBA (%) |
| Norethisterone (NET) | - | 12.5-20 | 3.2 |
| 18-Methyl-NET (Levonorgestrel) | C-18 Methyl Group | Increased | Increased |
| 5α-NET | A-Ring Reduction | Decreased (7-fold lower than NET) | Increased (1.5-fold higher than NET) |
| 7α-Methyl-NET (MeNET) | C-7α Methyl Group | Decreased (1.5-2 fold less than NET) | Increased (10-20 fold more than NET) |
Data sourced from studies on norethisterone and its derivatives. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For norsteroids, QSAR models can be developed to predict receptor binding affinities based on specific molecular descriptors.
While a specific QSAR model for 18-Norestrone methyl ether is not detailed in the available literature, the principles can be illustrated by the observed effects of structural modifications. For example, a study on norethisterone derivatives found a correlation coefficient of 0.9 between progesterone receptor binding affinity and agonistic potency, highlighting a strong quantitative relationship. nih.gov The additive effects of substituents on progesterone receptor binding have also been noted; for instance, introducing a methylene group at C-11, a methyl group at C-18, or a double bond between C-15 and C-16 all serve to increase the relative binding affinity to the PR. nih.govnih.gov These empirical observations form the foundational data for building predictive QSAR models, which can then be used to design novel steroids with desired receptor interaction profiles.
Ligand-Receptor Interactions and Molecular Recognition
The binding of a steroid ligand to its receptor is a highly specific molecular recognition event. Upon entering the cell, the steroid binds to its corresponding receptor, which is often located in the cytoplasm. wikipedia.org This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. wikipedia.org Inside the nucleus, the ligand-receptor complex binds to specific DNA sequences known as hormone response elements, thereby modulating the transcription of target genes. wikipedia.org
Biochemical and Cellular Progestogenic Activities in Research Models
The progestogenic activity of a compound is assessed through various in vitro and in vivo models that measure its ability to elicit progesterone-like effects.
A classic in vivo model for assessing progestational activity is the McPhail test, which is conducted in immature female rabbits. nih.gov In this assay, the animals are primed with estrogen to induce endometrial proliferation. The test compound is then administered, and its ability to cause progestational changes in the endometrium (such as glandular development and secretion) is histologically evaluated. This model provides crucial mechanistic insights into the progestational potency of a compound in a whole-organism context. Studies on norethisterone derivatives have utilized this model to quantify and compare their progestational effects. nih.gov
Beyond their reproductive functions, steroids can influence a variety of cellular processes. In bone biology, both androgens and progestins have been shown to affect the proliferation and differentiation of osteoblasts, the cells responsible for bone formation. nih.gov
Research on related compounds provides insight into the potential effects of norsteroids. For example, nandrolone (a 19-norsteroid) has been demonstrated to significantly improve osteoblast proliferation at concentrations ranging from 10⁻¹⁰ to 10⁻⁵ mol/L. nih.gov Furthermore, nandrolone, along with other androgens and progestins, significantly increased alkaline phosphatase (ALP) activity and osteocalcin content, which are key markers of osteoblast differentiation and bone formation activity. nih.gov These findings suggest that norsteroids can directly impact bone cell function, a critical area of investigation for understanding their broader physiological roles.
The table below summarizes the observed effects of related androgens and progestins on human osteoblasts in vitro.
| Compound | Effect on Proliferation | Effect on Differentiation (ALP Activity & Osteocalcin Content) |
| Nandrolone (NA) | Significantly improved at 10⁻¹⁰ to 10⁻⁵ mol/L | Significantly increased |
| Testosterone (T) | Significantly improved at 10⁻¹⁰ and 10⁻⁸ mol/L | Significantly increased |
| Pregnenolone (Preg) | Significantly improved at 10⁻¹⁰ and 10⁻⁸ mol/L | Significantly increased |
| Androstenedione (AD) | Significantly improved at 10⁻¹⁰ and 10⁻⁸ mol/L | Significantly increased |
Data from a study investigating the effects of various androgens and progestin on human osteoblasts. nih.gov
Based on the provided search results, there is no direct information available for the chemical compound “this compound.” The search results primarily discuss Norethisterone (also known as Norethindrone) and its derivatives, such as 7α-methyl-norethisterone.
Therefore, it is not possible to generate an article focusing solely on the "Androgenic and Estrogenic Modulatory Activities" of "this compound" as the necessary research findings and data are absent in the provided materials.
Role As a Synthetic Intermediate and Probe in Steroid Chemistry
Precursor in the Synthesis of Biologically Active Steroid Analogues
The primary importance of 18-norestrone methyl ether is its function as a key precursor in the total synthesis of a specific class of progestins known as 13-ethylgonanes. The most prominent members of this class are norgestrel (B7790687) and its biologically active levorotatory isomer, levonorgestrel. nih.govwikipedia.org Levonorgestrel is a widely used synthetic progestogen in hormonal contraception. nih.govwikipedia.org
The total synthesis of these analogues often commences with simpler aromatic precursors that are built up to form the full steroid skeleton. nih.gov A representative synthesis involves constructing the steroidal framework with a 13-ethyl group and an aromatic A-ring protected as a methyl ether, a structure corresponding to this compound. nih.gov This intermediate then undergoes a critical transformation known as the Birch reduction. masterorganicchemistry.comwikipedia.org This reaction uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol to selectively reduce the aromatic A-ring into a 1,4-diene. wikipedia.orgmasterorganicchemistry.com This step is crucial for converting the phenolic ether of the precursor into the α,β-unsaturated ketone system characteristic of many hormonally active steroids, including levonorgestrel. masterorganicchemistry.commasterorganicchemistry.com The synthesis of norethisterone, a related 19-norprogestin, also famously relies on the Birch reduction of a similar aromatic precursor. masterorganicchemistry.com
Construction of the 13-ethyl-gona-1,3,5(10)-triene skeleton (the 18-norestrone core).
Protection of the 3-hydroxyl group as a methyl ether.
Birch reduction of the A-ring to form a dienol ether.
Hydrolysis of the dienol ether to yield the 4-en-3-one system.
Further modifications, such as ethynylation at the C-17 position, to yield the final active pharmaceutical ingredient. nih.gov
Use in Establishing Synthetic Routes for Complex Steroid Scaffolds
The development of a total chemical synthesis for norgestrel, which contains a 13-ethyl group instead of the natural 13-methyl group, was a landmark achievement. wikipedia.org This accomplishment established a viable synthetic route to the complex gonane (B1236691) scaffold, which was previously challenging to access. The strategies developed around precursors like this compound were foundational to this success.
One established synthetic pathway begins with 6-methoxy-α-tetralone (representing the A-ring and part of the B-ring) and 2-ethyl-1,3-cyclopentanedione (B179523) (the precursor for the D-ring and the C-13 ethyl group). nih.gov Condensation of these molecules leads to a tricyclic intermediate, which is then cyclized to create the full four-ring steroid skeleton. nih.gov This skeleton, bearing the characteristic aromatic A-ring methyl ether and the 13-ethyl group, is the core of this compound. This approach demonstrated an effective method for assembling the complete steroid framework and introduced the unnatural but highly potent 13-ethyl group, paving the way for a new class of synthetic hormones. nih.govwikipedia.org
Application as a Reference Standard in Analytical Research
There is no available evidence to suggest that this compound itself is used as an analytical reference standard. Instead, the final, pharmacologically active compounds derived from it serve this purpose. Official pharmacopoeias, such as the European Pharmacopoeia (EP), provide certified reference standards for molecules like Norethisterone and Levonorgestrel. who.intsigmaaldrich.comsigmaaldrich.comsymteraanalytics.com These standards are essential for quality control in the pharmaceutical industry, used to identify the compounds and assay their purity in drug products through techniques like infrared spectrophotometry, chromatography, and potentiometric titration. who.intsigmaaldrich.com Pharmaceutical secondary standards, which are qualified as Certified Reference Materials (CRMs) and are traceable to the primary pharmacopoeia standards, are also available for these active ingredients.
| Compound | Type of Standard | Issuing Authority (Example) | Common Analytical Uses |
| Norethisterone | Primary Pharmaceutical Standard | European Pharmacopoeia (EDQM) | System suitability tests, identification, purity assays. sigmaaldrich.comsigmaaldrich.com |
| Levonorgestrel | Pharmaceutical Standard | International Pharmacopoeias | Identification (IR, UV), purity assays (Titration, UV). who.int |
| This compound | Not established as a reference standard | N/A | Synthetic intermediate only. |
Probing Biochemical Pathways and Enzyme Activities
This compound is not directly used as a probe for studying biochemical pathways due to its nature as a synthetic intermediate without significant terminal biological activity. However, the potent analogues synthesized from this precursor are instrumental in probing the mechanisms of hormonal action and enzyme function.
For example, levonorgestrel, the end product of the synthetic route, exerts its powerful progestational activity by binding to and activating progesterone (B1679170) receptors. wikipedia.org Its use has been fundamental to understanding the hormonal regulation of the female reproductive cycle. Similarly, norethisterone, which is structurally related, has been shown to be involved in the inhibition of cytosolic sulfotransferase (SULT) enzymes, demonstrating that synthetic steroids can be used to probe the activity of specific enzyme families. sigmaaldrich.com Therefore, while this compound provides the chemical foundation, its derivatives are the active tools used by researchers to investigate and modulate biological systems.
Advanced Methodologies for Detection and Quantification in Research Matrices
Development and Validation of High-Throughput Analytical Assays
The development of high-throughput analytical assays is essential for screening large numbers of samples efficiently. For 18-Norestrone methyl ether, this would typically involve automated liquid handling systems and rapid analytical techniques.
Key Development and Validation Parameters:
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of 80-120% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative Standard Deviation (RSD) < 15% |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interference at the retention time of the analyte |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry are the preferred techniques for high-throughput analysis of steroids due to their speed and sensitivity.
Stability-Indicating Analytical Methods
Stability-indicating methods are crucial to ensure that the quantitative data of an active substance are not falsified by the presence of degradation products. Such methods must be able to separate the intact parent drug from its potential degradation products.
For this compound, a stability-indicating HPLC or UHPLC method would be developed by subjecting the compound to stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These conditions typically include:
Acidic and basic hydrolysis: To evaluate degradation in acidic and alkaline environments.
Oxidation: To assess the impact of oxidative stress.
Thermal stress: To determine the effect of high temperatures.
Photostability: To evaluate degradation upon exposure to light.
The separation of this compound from any formed degradation products would be achieved by optimizing chromatographic conditions such as the mobile phase composition, column type, and temperature. Diode array detection (DAD) can be used to assess peak purity.
Methodologies for Analysis in Biological Samples (Excluding Clinical Human Trials)
The analysis of this compound in biological samples, such as plasma or tissue from preclinical research, requires highly sensitive and selective methods to overcome matrix effects and quantify low concentrations.
Sample Preparation and Extraction Techniques
Effective sample preparation is critical for removing interfering substances and concentrating the analyte of interest. Common techniques for steroidal compounds from biological matrices include:
Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases. A non-polar organic solvent like methyl tert-butyl ether (MTBE) is often used to extract steroids from aqueous biological fluids.
Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively adsorb the analyte from the sample matrix. The analyte is then eluted with a small volume of an appropriate solvent. SPE can offer higher recovery and cleaner extracts compared to LLE.
Protein Precipitation (PPT): This is a simpler and faster technique where a solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins, which are then removed by centrifugation.
Chromatographic-Mass Spectrometric Coupling (GC-MS, LC-MS) for Trace Analysis
For trace analysis of this compound in biological samples, coupling chromatographic separation with mass spectrometric detection is the gold standard.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high chromatographic resolution and is a powerful tool for steroid analysis. However, it often requires derivatization of the steroid to increase its volatility and thermal stability. The mass spectrometer provides high selectivity and sensitivity for detection.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS, particularly tandem mass spectrometry (MS/MS), is the most widely used technique for the quantification of steroids in biological fluids. It offers high sensitivity, specificity, and throughput without the need for derivatization. An LC-MS/MS method for this compound would involve optimizing the chromatographic separation and the mass spectrometric parameters, including the selection of precursor and product ion transitions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 18-norestrone methyl ether, and what are the critical reaction conditions?
- Methodological Answer : The synthesis of this compound involves cyclopenta[a]phenanthrene derivatives as intermediates. A key method includes the use of a phenanthrene analogue, where methylation is achieved via nucleophilic substitution or etherification under anhydrous conditions. Critical parameters include temperature control (60–80°C), inert atmosphere (argon/nitrogen), and catalytic acid (e.g., p-toluenesulfonic acid) to prevent side reactions. Yields are typically optimized by monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Methodological Answer :
- Handling : Use nitrile gloves and lab coats to avoid dermal exposure. Conduct reactions in fume hoods to prevent inhalation of vapors.
- Storage : Store in amber glass vials under nitrogen at –20°C to prevent oxidation. Compatibility tests with common solvents (e.g., DMSO, ethanol) should precede large-scale storage.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent hydrolysis .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) identifies methyl ether protons (δ 3.2–3.4 ppm) and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR confirms the ether linkage (C-O at ~55 ppm).
- MS : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 297.1854) and fragmentation patterns for structural validation.
- IR : Stretching vibrations at 1100–1250 cm⁻¹ (C-O-C) and 1600–1680 cm⁻¹ (aromatic C=C) .
Advanced Research Questions
Q. How can discrepancies in reported thermodynamic data (e.g., ΔrS° values) for ether derivatives be resolved?
- Methodological Answer : Contradictions in entropy values (e.g., ΔrS° = 124–133 J/mol·K for similar ethers) arise from experimental setups (gas-phase vs. solution). To resolve:
- Standardize Conditions : Use consistent solvents (e.g., DMF) and calibrate calorimeters with reference compounds.
- Validate via Multiple Methods : Compare data from proton-transfer reaction mass spectrometry (PTR-MS) and static vapor pressure measurements.
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., substituent effects) .
Q. What experimental designs are optimal for evaluating the carcinogenic potential of this compound?
- Methodological Answer :
- In Vitro : Use Ames tests (TA98 strain) with S9 metabolic activation to assess mutagenicity.
- In Vivo : Conduct chronic exposure studies in rodent models (e.g., Sprague-Dawley rats) with dose-response analysis (0.1–50 mg/kg).
- Controls : Include cyclopenta[a]phenanthrene analogs as positive controls and vehicle-only groups.
- Ethical Compliance : Adhere to IRB protocols for humane endpoints and tissue sampling .
Q. How can researchers address low reproducibility in synthetic yields for this compound derivatives?
- Methodological Answer :
- Parameter Optimization : Use design-of-experiment (DoE) approaches to test variables (temperature, catalyst loading).
- Purification : Employ gradient flash chromatography (silica gel, 20–40% ethyl acetate in hexane) to isolate pure fractions.
- Quality Control : Validate intermediate purity (>95% by HPLC) before proceeding to methylation steps. Contamination by residual solvents (e.g., DCM) is a common pitfall .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
